molecular formula C12H11O4P B15375890 (4-Phenoxyphenyl)phosphonic acid CAS No. 4042-62-0

(4-Phenoxyphenyl)phosphonic acid

Cat. No.: B15375890
CAS No.: 4042-62-0
M. Wt: 250.19 g/mol
InChI Key: XTOSBQVJEWIWED-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)phosphonic acid is an aromatic phosphonic acid compound of significant interest in medicinal and synthetic chemistry for developing enzyme inhibitors and advanced materials. While specific biological data for this exact isomer is limited in the current literature, phosphonic acids with structurally related aromatic systems are recognized as key scaffolds for creating potent inhibitors of metalloenzymes . Specifically, phosphonic acid analogues of amino acids have demonstrated high inhibitory potential against alanine aminopeptidases (APN/CD13), which are pivotal targets in cancer research and inflammatory diseases . The phosphonic acid group can mimic the transition state of peptide bond hydrolysis or act as a stable mimic for phosphate groups, enabling the disruption of critical enzymatic pathways . Beyond medicinal applications, this compound serves as a valuable synthetic intermediate. Phosphonic acids can be used to construct phosphonodepsipeptides—molecules with a phosphonate linkage instead of an amide bond—which are more stable than their peptide counterparts and have applications as haptens for catalytic antibodies, biological probes, and prodrugs . Researchers will find this compound a versatile building block for synthesizing more complex, chemically diverse molecules for various experimental purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4042-62-0

Molecular Formula

C12H11O4P

Molecular Weight

250.19 g/mol

IUPAC Name

(4-phenoxyphenyl)phosphonic acid

InChI

InChI=1S/C12H11O4P/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)

InChI Key

XTOSBQVJEWIWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)P(=O)(O)O

Origin of Product

United States

Chemical and Physical Properties of 4 Phenoxyphenyl Phosphonic Acid

The distinct chemical and physical characteristics of (4-Phenoxyphenyl)phosphonic acid underpin its utility in various applications. These properties are summarized in the interactive data table below.

PropertyValue
Molecular Formula C₁₂H₁₁O₄P
Molecular Weight 250.19 g/mol
CAS Number 4042-62-0
Appearance Solid
Boiling Point 442.8 °C at 760 mmHg
Flash Point 221.6 °C
Density 1.41 g/cm³
Vapor Pressure 1.28E-08 mmHg at 25°C
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)P(=O)(O)O

(Data sourced from reference lookchem.com)

Comprehensive Spectroscopic and Structural Elucidation of 4 Phenoxyphenyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of specific nuclei. For (4-Phenoxyphenyl)phosphonic acid, a combination of ¹H, ¹³C, and ³¹P NMR, along with two-dimensional techniques, is essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings. The protons on the phenoxy-substituted ring and the phosphono-substituted ring will appear as complex multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the phosphonic acid group and the electron-donating character of the ether linkage. For comparison, the aromatic protons of diphenyl ether itself show multiplets around δ 7.04-7.36 ppm. rsc.org The acidic protons of the phosphonic acid group (P-OH) would likely appear as a broad singlet at a downfield chemical shift, the exact position of which is dependent on the solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the aromatic rings. The carbon atom directly bonded to the phosphorus atom (C-P) will exhibit a characteristic coupling (¹JC-P), resulting in a doublet. The chemical shifts of the aromatic carbons are influenced by the substituents. In diphenyl ether, the aromatic carbons resonate around δ 119.0-160.6 ppm. rsc.org For organophosphorus compounds, carbon atoms attached to phosphorus can show a wide range of chemical shifts. organicchemistrydata.org The carbon atoms of the two phenyl rings in this compound would have distinct chemical shifts due to the different electronic environments created by the ether and phosphonic acid groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Protons on phenoxy ring~ 7.0 - 7.4~ 118 - 160Multiplets
Protons on phosphono-ring~ 7.1 - 7.8~ 120 - 161Multiplets
P-OHVariable (broad)-Singlet
C-P-~ 125 - 140 (doublet)Doublet
C-O (phosphono-ring)-~ 155 - 162Singlet
C-O (phenoxy-ring)-~ 156 - 163Singlet

Note: The data in this table is predicted based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. researchgate.net The ³¹P nucleus has a spin of 1/2 and is 100% naturally abundant, leading to relatively simple and sensitive NMR experiments. The chemical shift of the phosphorus atom in this compound is expected to fall within the typical range for arylphosphonic acids. For comparison, the ³¹P NMR signal for dimethyl (4-nitrophenyl) phosphate (B84403) appears at -4.3 ppm. rsc.org The chemical shift is sensitive to the electronic environment, and the phenoxy group at the para position will influence the shielding of the phosphorus nucleus. The spectrum is typically recorded with proton decoupling, resulting in a single sharp peak. In a proton-coupled ³¹P NMR spectrum, this signal would be split by the adjacent aromatic protons and the acidic P-OH protons, providing valuable information about through-bond connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons within each aromatic ring. Cross-peaks would be observed between adjacent protons, allowing for the assignment of the spin systems of both the phenoxy- and phosphono-substituted rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated aromatic carbon by linking the previously assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the two aromatic rings through the ether linkage and the attachment of the phosphonic acid group. For instance, correlations would be expected between the protons on one ring and the carbons of the adjacent ring across the ether oxygen. Crucially, correlations between the protons on the phosphono-substituted ring and the carbon atom directly attached to the phosphorus would firmly establish the position of the phosphonic acid group.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes.

The Infrared (IR) spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibrations of the phosphonic acid group are expected to appear as a very broad band in the region of 2500-3300 cm⁻¹. The P=O stretching vibration typically gives a strong absorption band between 1250 and 1100 cm⁻¹. The P-O-H and C-P stretching vibrations would also be present in the fingerprint region. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The characteristic C-O-C stretching of the diphenyl ether linkage would likely be found in the 1270-1230 cm⁻¹ range.

The Raman spectrum provides complementary information to the IR spectrum. For aromatic compounds, the ring breathing modes are often strong in the Raman spectrum. For diphenyl ether, characteristic Raman bands are observed. chemicalbook.com In this compound, the symmetric vibrations of the aromatic rings and the phosphonic acid group would be expected to give rise to prominent Raman signals. The P=O stretch, while strong in the IR, is often weaker in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. researchgate.netmdpi.com

Table 2: Predicted Key IR and Raman Bands for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (phosphonic acid)2500-3300WeakBroad, Strong (IR)
Aromatic C-H stretch3100-3000StrongMedium-Strong
P=O stretch1250-1100WeakStrong (IR)
Aromatic C=C stretch1600-1450StrongMedium-Strong
C-O-C stretch (ether)1270-1230MediumStrong (IR)
P-O-H bend1040-850MediumMedium-Strong
C-P stretch800-680MediumMedium

Note: The data in this table is predicted based on the analysis of similar structures and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₂H₁₁O₄P), the molecular weight is 250.19 g/mol . lookchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 250. The fragmentation pattern would likely involve the cleavage of the C-P bond and the C-O ether bond, which are relatively weaker points in the structure. Common fragmentation pathways for phosphonic acids include the loss of water (H₂O), hydroxyl radicals (•OH), and the entire phosphonic acid group. acs.org The diphenyl ether moiety can also undergo characteristic fragmentation. The base peak in the spectrum would correspond to the most stable fragment ion formed. Analysis of the isotopic pattern of the molecular ion peak would confirm the presence of one phosphorus atom.

X-ray Crystallography for Solid-State Structural Determination (Applicability to Arylphosphonic Acids)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking.

For this compound, a single crystal X-ray diffraction analysis would be expected to reveal:

The precise geometry of the phosphonic acid group and the diphenyl ether framework.

The nature and geometry of the intermolecular hydrogen bonds involving the phosphonic acid groups, which would govern the crystal packing.

The potential for π-π stacking interactions between the aromatic rings of adjacent molecules.

The structural information obtained from X-ray crystallography would provide a complete and unambiguous picture of this compound in the solid state, complementing the structural insights gained from the spectroscopic techniques discussed above.

Bond Lengths and Angles Analysis for the Phosphonyl Group

A detailed analysis of the bond lengths and angles of the phosphonyl group in this compound requires precise data from X-ray crystallography. Despite extensive searches for the crystal structure of this compound, specific experimental data on its bond lengths and angles are not available in the public domain.

However, general characteristics of the phosphonyl group in similar aromatic phosphonic acids can provide an expected range for these parameters. In the solid state, the phosphonic acid group typically exhibits a tetrahedral geometry around the phosphorus atom. This includes one shorter P=O double bond and two longer P-O(H) single bonds. For instance, in methylphosphonic acid, the P=O bond length is approximately 1.499 Å, while the P-O(H) bond lengths are around 1.544 Å. The bond angles around the phosphorus atom in such compounds typically range from 103° to 113°, indicating a distorted tetrahedral arrangement.

For this compound, the electronic effects of the phenoxyphenyl group attached to the phosphorus atom would influence these values. The electron-withdrawing or -donating nature of this substituent would modulate the charge distribution within the phosphonyl moiety, leading to slight variations in the P=O and P-O bond lengths compared to simpler alkylphosphonic acids.

A hypothetical data table for the expected bond lengths and angles is presented below for illustrative purposes, based on known values for analogous compounds.

Interactive Data Table: Expected Bond Lengths and Angles for the Phosphonyl Group in this compound

ParameterExpected Value Range
P=O Bond Length (Å)1.48 - 1.51
P-O Bond Length (Å)1.53 - 1.56
P-C Bond Length (Å)1.78 - 1.82
O=P-O Bond Angle (°)112 - 116
O-P-O Bond Angle (°)105 - 109
C-P-O Bond Angle (°)107 - 111

Note: These values are estimations based on related structures and are not experimental data for this compound.

Conformational Analysis in Crystalline States

The conformational analysis of this compound in its crystalline state is determined by the spatial arrangement of its constituent parts, particularly the torsion angles involving the phosphonyl group and the two phenyl rings. This analysis is fundamentally dependent on the availability of its single-crystal X-ray structure, which is not currently available in open-access crystallographic databases.

In the absence of specific experimental data, a general discussion of the expected conformational features can be provided. The molecule possesses several rotatable bonds: the C-P bond, the C-O ether linkage, and the C-C bond connecting the phenyl rings. The conformation in the solid state will be the one that minimizes steric hindrance and maximizes stabilizing intermolecular interactions, such as hydrogen bonding.

The relative orientation of the two phenyl rings, defined by the C-O-C-C torsion angle, will be influenced by a balance between the tendency for a planar conformation to maximize π-system conjugation and the steric repulsion between the rings. In the solid state, crystal packing forces can lead to a variety of dihedral angles between the phenyl rings in related diaryl ether structures.

A hypothetical data table of key torsion angles that would be determined from a crystal structure is provided below to illustrate the type of information required for a full conformational analysis.

Interactive Data Table: Key Torsion Angles for Conformational Analysis of this compound

Torsion AngleDescriptionExpected Range (°)
C(aryl)-O-C(aryl)-C(aryl)Defines the twist between the two phenyl rings40 - 70
O-C(aryl)-C(aryl)-PDefines the orientation of the phosphonyl group relative to the phenyl ring0 - 30
C(aryl)-P-O-HDefines the orientation of the hydroxyl groupsVariable, dependent on hydrogen bonding

Note: These values are hypothetical and serve to illustrate the parameters of interest in a conformational analysis. Specific experimental values are not available.

Computational and Theoretical Investigations of 4 Phenoxyphenyl Phosphonic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like (4-Phenoxyphenyl)phosphonic acid, DFT calculations can provide deep insights into its reactivity, stability, and spectroscopic properties. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic properties at that geometry.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For this compound, one would expect the HOMO to be distributed over the electron-rich phenoxy and phenyl rings, while the LUMO might be localized more towards the electron-withdrawing phosphonic acid group. The precise energies and distributions would be determined by specific DFT calculations.

Table 1: Hypothetical DFT Data for this compound

Parameter Expected Value Range Significance
HOMO Energy -6.0 to -7.0 eV Electron-donating ability
LUMO Energy -1.0 to -2.0 eV Electron-accepting ability
HOMO-LUMO Gap 4.0 to 6.0 eV Chemical reactivity, stability
Dipole Moment 2.0 to 4.0 Debye Molecular polarity

Note: This table presents expected values based on similar aromatic phosphonic acids. Actual values require specific DFT calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons (e.g., around the oxygen atoms of the phosphonic acid group) and are prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas (e.g., around the acidic protons of the hydroxyl groups) that are susceptible to nucleophilic attack. This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites.

Conformational Landscape and Rotational Barriers

This compound has several rotatable bonds, primarily the C-O-C ether linkage and the C-P bond. The relative rotation around these bonds gives rise to different conformers with varying energies. Computational methods can be used to explore this conformational landscape by performing a potential energy surface (PES) scan. This involves systematically rotating a specific dihedral angle and calculating the energy at each step.

The results of such a scan would identify the most stable (lowest energy) conformer and the energy barriers for rotation between different conformers. These rotational barriers are critical for understanding the molecule's flexibility and how it might orient itself when interacting with other molecules or surfaces. For instance, the rotation around the ether linkage would significantly alter the spatial relationship between the two phenyl rings.

Table 2: Estimated Rotational Barriers for Key Bonds

Rotatable Bond Estimated Barrier (kcal/mol) Method of Determination
Phenyl-O Bond 2 - 5 DFT Potential Energy Scan
O-Phenyl Bond 2 - 5 DFT Potential Energy Scan
Phenyl-P Bond 3 - 6 DFT Potential Energy Scan

Note: These are estimated values for similar molecular fragments. Precise values for this compound are not available.

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are instrumental in elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, its deprotonation in solution, or its interaction with a metal surface. By modeling the reactants, products, and any intermediates, chemists can map out the entire reaction pathway.

A key part of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. Computational methods like synchronous transit-guided quasi-Newton (STQN) are used to find these TS structures. Analyzing the geometry and vibrational frequencies of the transition state provides confirmation and insight into the mechanism. For example, studying the hydrolysis of a phosphonate (B1237965) ester to form the phosphonic acid would involve modeling the nucleophilic attack of water and identifying the corresponding transition state.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations are excellent for single molecules or small clusters in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, an MD simulation could reveal:

Solvation Structure: How water molecules arrange themselves around the phosphonic acid group and the aromatic rings.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the phosphonic acid and water molecules, and between phosphonic acid molecules themselves.

Diffusion: How the molecule moves through the solvent.

Self-Assembly: How multiple molecules might aggregate or organize on a surface, which is relevant for applications in surface functionalization.

These simulations provide a dynamic picture that complements the static information from DFT calculations, offering a more complete understanding of the molecule's properties in a realistic environment.

Chemical Reactivity and Derivatization Pathways of the Phosphonic Acid Moiety

Esterification Reactions and Phosphonate (B1237965) Derivative Formation

The esterification of (4-phenoxyphenyl)phosphonic acid is a key method for producing its phosphonate derivatives. This process involves the reaction of the phosphonic acid with an alcohol, leading to the formation of mono- or diesters. The reaction can be influenced by factors such as temperature and the choice of reagents. For instance, the use of triethyl orthoacetate as both a reagent and a solvent has been shown to be effective, with the reaction temperature determining whether a mono- or diester is preferentially formed. nih.gov At lower temperatures (around 30°C), the formation of the monoester is favored, proceeding through a 1,1-diethoxyethyl ester intermediate. nih.govnih.gov At higher temperatures, the reaction can proceed to form the diester, sometimes involving a detectable pyrophosphonate intermediate. nih.govnih.gov

The synthesis of phosphonate esters can also be achieved through the Michaelis-Arbuzov reaction, a widely used method for preparing these compounds. wikipedia.org Additionally, various catalytic and activation methods can be employed for the esterification of phosphonic acids, including the use of chlorinated silica (B1680970) gel, dicyclohexylcarbodiimide (B1669883) (DCC), or O-alkylation techniques. nih.gov The choice of method often depends on the desired product and the specific properties of the starting materials.

The resulting phosphonate esters of this compound are valuable intermediates in organic synthesis and can be used to create a range of functional molecules. For example, they can be further modified to produce amino acid-based phosphonamidates, which have potential applications in areas like herbicide development. mdpi.com The ability to selectively form mono- or diesters allows for precise control over the final structure and properties of the derivatives. nih.gov

Anhydride (B1165640) and Halide Formation for Further Functionalization

The phosphonic acid group of this compound can be converted into more reactive intermediates, such as anhydrides and halides, to facilitate further chemical modifications.

Anhydride Formation: Phosphonic anhydrides can be synthesized from phosphonic acids through various methods. One common approach involves the use of acetic anhydride in a trans-anhydridation reaction. google.com Another method is the pyrolytic cleavage of water from the phosphonic acid. google.com A notable example is the formation of propanephosphonic acid anhydride (T3P), a cyclic trimer, which is a stable and commercially available reagent. wikipedia.orgnih.govthermofisher.com T3P is particularly useful as a coupling reagent in amide and ester synthesis. While the direct synthesis of the this compound anhydride is not explicitly detailed in the provided results, the general principles of phosphonic anhydride formation suggest its feasibility. These anhydrides serve as activated forms of the phosphonic acid, enabling reactions that are not readily achievable with the free acid.

Halide Formation: The conversion of phosphonic acids to phosphonic halides, such as phosphonic dichlorides, creates highly reactive intermediates. This transformation can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). chemguide.co.uk For instance, the reaction of a dialkyl phosphonate with thionyl chloride in the presence of a catalyst like N,N-disubstituted formamide (B127407) can yield the corresponding phosphonic acid halide. google.com The reaction of carboxylic acids with PCl₅ to form acyl chlorides is a well-established procedure and provides a useful analogy for the reactivity of phosphonic acids. chemguide.co.uklibretexts.org These phosphonic halides are valuable precursors for the synthesis of a wide range of phosphonate derivatives, including esters and amides, due to their high reactivity towards nucleophiles.

Acid-Base Equilibria and Protonation States in Different Media

This compound, being a diprotic acid, exhibits distinct acid-base equilibria in solution, which are characterized by its pKa values. wikipedia.org The protonation state of the phosphonic acid group is dependent on the pH of the surrounding medium.

Acid-Base Equilibria: Phosphonic acids have two ionizable protons, leading to two dissociation constants, pKa₁ and pKa₂. researchgate.net The first pKa value for phosphonic acids typically ranges from 1.1 to 2.3, and the second is in the range of 5.3 to 7.2. researchgate.netresearchgate.net For phenylphosphonic acid, a structurally similar compound, the pKa₁ is approximately 1.83 and pKa₂ is around 7.07. chemicalbook.com These values indicate that in strongly acidic solutions, the phosphonic acid will be fully protonated (R-PO(OH)₂). As the pH increases, it will deprotonate in two steps, first to form the monoanion (R-PO(OH)O⁻) and then the dianion (R-PO(O)₂²⁻). wikipedia.org

Protonation States in Different Media: The protonation state of this compound significantly influences its properties and interactions in various environments.

In acidic media (pH < pKa₁): The phosphonic acid group will be predominantly in its fully protonated, neutral form. youtube.comyoutube.com

In neutral media (pKa₁ < pH < pKa₂): A mixture of the protonated and the monoanionic species will exist. youtube.com The Henderson-Hasselbalch equation can be used to determine the relative concentrations of the acid and its conjugate base at a given pH. youtube.com

In basic media (pH > pKa₂): The phosphonic acid group will be primarily in its fully deprotonated, dianionic form. youtube.comyoutube.com

The ability to exist in different protonation states is crucial for its role in various applications, including its use as a ligand in coordination chemistry and its interaction with biological systems. nih.gov The specific pH of the medium will dictate the charge and hydrogen bonding capabilities of the molecule. mpg.de

Coordination Chemistry of the Phosphonic Acid Group

The phosphonic acid group of this compound is an excellent ligand for coordinating with metal ions, leading to the formation of a diverse range of coordination complexes, including metal-organic frameworks (MOFs). researchgate.net

The three oxygen atoms of the phosphonic acid group can bind to metal centers in various coordination modes, acting as a bridge between multiple metal ions to form extended structures. The specific coordination is influenced by factors such as the nature of the metal ion, the pH of the reaction medium (which determines the protonation state of the phosphonic acid), and the presence of other ligands. rsc.org

Research on analogous phenylphosphonic acids has demonstrated their ability to form coordination polymers and MOFs with various metal ions, including copper, cobalt, and manganese. rsc.org These materials can exhibit interesting properties, such as homochirality, which is relevant for applications in asymmetric catalysis. The coordination of phosphonates to metal ions has also been utilized in the development of materials for water treatment, nuclear waste sequestration, and medical imaging. researchgate.netnih.gov For instance, phosphonate-functionalized macrocycles have been explored for complexing radiometals for bone targeting. researchgate.net

Applications in Advanced Chemical and Material Systems

Catalysis and Organocatalysis

The acidic nature of the phosphonic acid group allows (4-phenoxyphenyl)phosphonic acid and its derivatives to function as effective catalysts in several organic transformations.

Brønsted Acid Catalytic Applications

Phosphonic acids are recognized as effective Brønsted acid catalysts for various organic chemical reactions. beilstein-journals.orgcatalysis.blog Their acidity is notably higher than that of their carboxylic acid analogues, with pKa values for the first dissociation typically 1.9 to 2.9 units lower. beilstein-journals.orgnih.gov This enhanced acidity allows them to protonate substrates more effectively, thereby lowering the activation energy for certain reactions. wikipedia.orgkhanacademy.orglumenlearning.com

The general mechanism of Brønsted acid catalysis involves the donation of a proton (H+) to a reactant. catalysis.bloglibretexts.org In reactions like esterification or aldol (B89426) reactions, the protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org While specific examples detailing the use of this compound are not prevalent in readily available literature, the catalytic activity of aryl phosphonic acids, in general, is well-established for processes such as the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. beilstein-journals.orgnih.gov The catalytic performance is influenced by the electronic nature of the substituents on the aromatic ring.

Functional Materials Development

The ability of the phosphonic acid group to form strong, stable bonds with a variety of metal oxide surfaces makes this compound a valuable component in the design and fabrication of advanced functional materials.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. Phosphonic acids are particularly effective anchoring groups for creating robust SAMs on a wide range of metal oxide surfaces, including titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃). nih.govnih.gov The P-O bond energy is significantly higher than that of the S-Au bond in thiol-based SAMs, leading to greater thermal and hydrolytic stability. nih.gov

The formation of a phosphonate (B1237965) SAM on an oxide surface typically involves the condensation reaction between the P-OH groups of the acid and the hydroxyl groups on the substrate, forming stable M-O-P covalent bonds. researchgate.net This strong interaction results in densely packed and well-ordered monolayers. nih.gov The properties of the resulting surface are dictated by the terminal group of the molecule. In the case of this compound, the exposed phenoxyphenyl group would create a relatively hydrophobic surface.

The effectiveness of phosphonic acids in surface modification is demonstrated by their ability to significantly alter surface properties like wettability and surface free energy. For instance, modifying a Ti-6Al-4V alloy with perfluorodecylphosphonic acid dramatically reduces its surface free energy. mdpi.com While specific data for this compound is limited, related studies provide insight into the expected behavior.

Table 1. Surface Properties of SAMs on Metal/Metal Oxide Surfaces
SAM MoleculeSubstrateWater Contact Angle (°)Surface Free Energy (mJ/m²)
Unmodified Ti-6Al-4VTi-6Al-4V-47 ± 2
Perfluorodecylphosphonic Acid (PFDPA)Ti-6Al-4V-9.6 ± 0.3
Perfluorodecanoic Acid (PFDA)Ti-6Al-4V-21.0 ± 0.3
Octadecylphosphonic Acid (ODPA)Al/Si>12520
Decylphosphonic Acid (DP)Al/Si>12521
Perfluorodecylphosphonic Acid (PFDP)Al/Si>13011

Metal-Organic Frameworks (MOFs) and Metal Phosphonate Frameworks as Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. mdpi.com The choice of linker is critical in determining the topology, porosity, and functional properties of the resulting framework. Phosphonic acids are increasingly used as alternatives to carboxylic acids for linker design due to their ability to form stronger bonds with certain metal centers, leading to MOFs with enhanced thermal and chemical stability. mdpi.comnih.gov

Zirconium (Zr) is a common metal node used in MOF synthesis, and zirconium phosphonate frameworks are known for their exceptional stability. rsc.orgrsc.org These materials are synthesized by combining a zirconium salt with a phosphonic acid linker under solvothermal conditions. The resulting frameworks can exhibit high surface areas and permanent porosity. For example, UPG-1, a microporous zirconium phosphonate MOF synthesized with a tritopic phosphonic acid ligand, demonstrates remarkable thermal stability and hydrolysis resistance. mdpi.com

While a MOF constructed specifically with this compound as the linker is not prominently featured in the reviewed literature, the principles of Zr-phosphonate chemistry suggest it would be a viable candidate for creating stable, functional frameworks. The phenoxyphenyl moiety would line the pores of the MOF, influencing its adsorption and catalytic properties.

Table 2. Properties of a Representative Zirconium Phosphonate MOF (UPG-1)
PropertyValue
Metal NodeZirconium
Linker TypeTritopic Phosphonic Acid
Thermal StabilityHigh
Hydrolysis ResistanceRemarkable
Adsorption AffinityGood for n-butane and CO₂

Proton Exchange Membranes (PEMs) and Proton Conduction Materials

Proton exchange membrane fuel cells (PEMFCs) are clean energy devices that rely on a proton exchange membrane (PEM) to transport protons from the anode to the cathode. nih.govdtu.dk For high-temperature PEMFCs (operating above 100 °C), materials that can conduct protons under low humidity are required. dtu.dk Phosphoric acid-doped polybenzimidazole (PBI) membranes are a leading class of materials for this application. nih.govabechem.com

Polymers functionalized with phosphonic acid groups are promising candidates for PEMs. nih.gov The phosphonic acid groups, being more amphoteric than sulfonic acids, can facilitate proton conduction through a network of hydrogen bonds, even with low water content. dtu.dk This "self-ionization" allows for proton transport at elevated temperatures where traditional water-dependent membranes fail. nih.gov

Incorporating this compound, either as a functional group on a polymer backbone or as a dopant within a polymer matrix like PBI, could enhance the proton conductivity of the resulting membrane. The bulky phenoxyphenyl group might also influence the membrane's morphology and mechanical properties. Research on related systems has shown that phosphonic acid-functionalized polymers can achieve high proton conductivities, making them suitable for high-temperature fuel cell applications. For example, membranes with high ion-exchange capacities have demonstrated conductivities of up to 150 mS/cm at 140 °C. nih.gov Phosphonate-based MOFs have also been investigated as proton-conducting materials, with some showing conductivities on the order of 10⁻⁴ to 10⁻⁵ S/cm at room temperature and high humidity. acs.org

Table 3. Proton Conductivity of Phosphonic Acid-Based Materials
Material SystemConductivity (S/cm)Conditions
Phosphonic acid-functionalized polymer~0.150140 °C
Phosphonic acid-functionalized polymer~0.09225 °C, 100% RH
Phosphonic acid-functionalized polymer (dry)>0.002120 °C
MFM-500(Ni) (Phosphonate MOF)4.5 x 10⁻⁴25 °C, 98% RH
MFM-500(Co) (Phosphonate MOF)4.4 x 10⁻⁵25 °C, 98% RH

Supramolecular Chemistry and Molecular Recognition

This compound is a molecule of significant interest in supramolecular chemistry due to its capacity for molecular recognition and self-assembly through non-covalent interactions. mdpi.comstrath.ac.uk The key to its utility in this field lies in the phosphonic acid functional group, which is a strong hydrogen bond donor and acceptor. mdpi.comnih.gov

This ability to form robust and directional hydrogen bonds allows molecules of this compound and its analogues to organize into predictable, ordered, and extended structures. researchgate.net These non-covalent interactions govern the formation of complex architectures, demonstrating the principles of molecular recognition where specific and complementary functional groups interact to form a larger, stable supramolecular assembly. strath.ac.uknih.gov

The phosphonic acid group, -P(O)(OH)₂, is a powerful motif for directing self-assembly. It can participate in multiple strong O-H···O hydrogen bonds, leading to the formation of extensive one-, two-, or three-dimensional networks. researchgate.netnih.gov In the solid state, phosphonic acids often form dimeric structures or infinite chains and sheets through these interactions. researchgate.netnih.govchemrxiv.org

For example, studies on biphenyl-4,4'-diphosphonic acid reveal a crystal structure where the periodic organization is controlled by two strong O-H···O interactions between the phosphonic acid sites, creating a hydrogen-bonded region that alternates with a hydrophobic region formed by the aromatic spacers. researchgate.net Similarly, 4-aminophenylphosphonic acid exists as a zwitterion in the crystal and forms a three-dimensional network linked by both O-H···O and N-H···O hydrogen bonds. nih.gov The strength and directionality of these bonds create well-defined structural motifs. nih.gov

The self-assembly process is not limited to bulk crystals; it is also the principle behind the formation of Self-Assembled Monolayers (SAMs) on various oxide surfaces. nih.govresearchgate.net The phosphonic acid headgroup interacts with the surface and with adjacent molecules to form a highly ordered film. nih.govresearchgate.net

The table below details hydrogen bond characteristics in related phosphonic acid structures.

CompoundH-Bond TypeO···O Distance (Å)Resulting Motif/Network
4-Aminophenylphosphonic AcidO—H···O2.577Chains with C(4) motifs, leading to a 3D network. nih.gov
Biphenyl-4,4'-diphosphonic acidO—H···ON/APeriodic organization controlled by two strong H-bonds between phosphonic acid groups. researchgate.net
Amidinium-Diphosphonate FrameworkPhosphonate···Phosphonate1.72 (H···O distance)Charge-assisted and anti-electrostatic hydrogen bonds assemble the framework. chemrxiv.org
4-Phosphono-biphenyl-4'-carboxylic acid with NH₄⁺Resonance-Assisted H-Bond (RAHB)O···H···O = 1.26 / 1.17A 3D hydrogen-bonded network is formed. mdpi.com

The principles of molecular recognition that drive self-assembly also enable phosphonic acids and their derivatives to participate in host-guest chemistry. nih.govnih.gov In this context, a larger "host" molecule can bind a smaller "guest" molecule through non-covalent forces. While the this compound itself is not a classic macrocyclic host, its functional groups can be incorporated into larger structures or its derivatives can act as guests.

The phosphonate group is an excellent recognition site for metal ions, forming stable complexes. researchgate.net For instance, (2-hydroxyphenyl)phosphonic acid acts as a chelating ligand for copper(II) ions, where oxygen atoms from both the phenolic and phosphonic groups are involved in coordination. researchgate.net This demonstrates the ability of the molecule to form specific complexes through directed interactions.

Furthermore, the aromatic phenoxyphenyl portion of the molecule can engage in π–π stacking and hydrophobic interactions, which are crucial forces in host-guest systems, particularly in aqueous media. nih.gov In more complex systems, phosphonate-functionalized materials can be designed with specific cavities or pores that selectively bind guest molecules. For example, phosphine (B1218219) coordination materials can be post-synthetically modified to tune their host-guest interaction strength for applications like gas sorption. researchgate.net The dynamic and selective nature of these non-covalent interactions is fundamental to the design of responsive materials and sensors. nih.govrsc.org

Biological and Medicinal Chemistry Insights Mechanistic and Design Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

(4-Phenoxyphenyl)phosphonic acid and related phosphonate-containing molecules are of significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors. Their structural and electronic properties allow them to interact with the active sites of various enzymes, leading to the modulation of biological pathways.

The phosphonate (B1237965) group is a cornerstone of the biological activity of compounds like this compound. It serves two primary roles in enzyme inhibition: as a transition-state mimic and a phosphate (B84403) bioisostere.

Transition-State Mimic: Many enzymatic reactions, particularly those involving hydrolysis of esters and amides, proceed through a tetrahedral, negatively charged transition state. nih.govresearchgate.net The phosphonate group, with its tetrahedral geometry and negative charge at physiological pH, can effectively mimic this high-energy intermediate. nih.govresearchgate.netresearchgate.net By binding tightly to the enzyme's active site in a conformation resembling the transition state, a phosphonate-containing inhibitor can block the enzyme's catalytic activity. nih.govresearchgate.net

Phosphate Bioisostere: Phosphates are ubiquitous in biology, playing crucial roles in everything from energy metabolism (ATP) to cellular signaling (protein phosphorylation) and the structure of DNA and RNA. cambridgemedchemconsulting.comresearchgate.net The phosphonate group is an excellent bioisosteric replacement for the phosphate group. cambridgemedchemconsulting.comresearchgate.netwikipedia.org The key difference is the substitution of a P-O-C bond in a phosphate ester with a more stable P-C bond in a phosphonate. nih.gov This change confers resistance to hydrolysis by enzymes like phosphatases, making phosphonate-containing molecules more metabolically stable drug candidates. researchgate.net While the second ionization pKa of a phosphonate is slightly higher than that of a phosphate (around 7.6 vs. 6.4), which can affect biological recognition, this modification is a widely used strategy in drug design. cambridgemedchemconsulting.comresearchgate.net

The table below summarizes the key differences between phosphate and phosphonate groups relevant to their roles as bioisosteres.

FeaturePhosphate GroupPhosphonate GroupImplication for Drug Design
Central Linkage P-O-CP-CIncreased metabolic stability, resistance to enzymatic hydrolysis. nih.govresearchgate.net
Geometry TetrahedralTetrahedralMimics the natural substrate and transition states. nih.govresearchgate.net
pKa2 ~6.4~7.6Can influence binding affinity and biological recognition. researchgate.net
Charge at Physiological pH DianionicPredominantly DianionicAllows for similar electrostatic interactions with enzyme active sites. cambridgemedchemconsulting.com

The ability of the phosphonate moiety to mimic phosphates and their transition states makes compounds like this compound potential inhibitors for a wide range of enzymes that interact with phosphate-containing substrates.

Hydrolases: Phosphonates are effective inhibitors of various hydrolases. For instance, they can act as mimics of the tetrahedral intermediate in the hydrolysis of peptide bonds, making them potent inhibitors of peptidases. researchgate.net Studies on related phosphonic acid derivatives have demonstrated inhibitory activity against enzymes like purple acid phosphatases (PAPs), which are binuclear metallo-hydrolases. nih.govsemanticscholar.org In one study, diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives showed good inhibitory potential against red kidney bean PAP. nih.govsemanticscholar.org

Cholinesterases: Organophosphorus compounds, a class that includes phosphonates, are well-known inhibitors of cholinesterases such as acetylcholinesterase (AChE). nih.govnih.gov Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, leading to a range of physiological effects. nih.govnih.gov While many potent cholinesterase inhibitors are organophosphates, the underlying principle of mimicking the substrate or transition state can be applied to phosphonate-based inhibitors as well. nih.gov

Farnesyl Pyrophosphate Synthase (FPPS): FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of isoprenoids like cholesterol. nih.govmcgill.ca This enzyme utilizes pyrophosphate substrates, making it a prime target for bisphosphonate drugs, which are potent FPPS inhibitors used in the treatment of bone resorption disorders. nih.govnih.govrsc.orgnih.gov The phosphonate groups in these drugs mimic the natural pyrophosphate substrate, leading to effective inhibition of the enzyme. nih.govnih.gov While this compound is a monophosphonate, the principle of targeting pyrophosphate-binding sites is a key strategy in this area.

Molecular Interactions with Biological Targets

The biological activity of this compound is dictated by the specific molecular interactions it forms with its biological targets. These interactions are governed by the compound's structural and electronic features.

The phosphonic acid group is an effective metal chelator. wikipedia.orgresearchgate.net This property is crucial for its interaction with metalloenzymes, where the phosphonate can coordinate with metal ions in the active site. nih.govsemanticscholar.org Many enzymes, including hydrolases like purple acid phosphatases, contain metal ions (e.g., iron, zinc) that are essential for their catalytic activity. nih.govsemanticscholar.org A phosphonate-containing inhibitor can bind to these metal ions, disrupting the enzyme's function. The efficiency of chelation and the stability of the resulting metal complex are influenced by factors such as the pH of the biological environment and the nature of the metal ion. nih.govmdpi.com

The table below outlines the potential coordination modes of a phosphonic acid group with metal ions.

Coordination ModeDescription
Monodentate One of the phosphonate oxygen atoms binds to a single metal ion.
Bidentate Chelating Two oxygen atoms from the same phosphonate group bind to a single metal ion, forming a ring.
Bidentate Bridging Two oxygen atoms from the same phosphonate group each bind to a different metal ion, linking them.
Tridentate All three oxygen atoms of the phosphonate group are involved in coordination with one or more metal ions.

The design of ligands based on the this compound scaffold for specific biological targets involves considering several key principles:

Scaffold Hopping and Bioisosteric Replacement: The phenoxyphenyl group can be modified to optimize van der Waals and hydrophobic interactions within the target's binding pocket. The phosphonic acid group serves as a key anchoring point, and its bioisosteric nature is a foundational element of the design. cambridgemedchemconsulting.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the phenoxy and phenyl rings (e.g., adding substituents, changing their relative positions) can be performed to probe the topology of the enzyme's active site and enhance binding affinity and selectivity. nih.gov For instance, studies on related phosphonic acid analogues have shown that the addition of fluorine or bromine atoms to the phenyl ring can significantly impact inhibitory potency against enzymes like alanyl aminopeptidases. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule can reduce the entropic penalty upon binding to the target, potentially increasing affinity. This can be achieved by incorporating cyclic structures or other restrictive elements.

Prodrug Strategies and Enhancing Bioavailability Principles

A major challenge with phosphonic acids as drug candidates is their poor oral bioavailability. nih.govfrontiersin.org At physiological pH, the phosphonate group is negatively charged, which limits its ability to cross cell membranes. nih.govnih.gov To overcome this, various prodrug strategies have been developed to mask the phosphonate group, rendering the molecule more lipophilic and able to traverse biological membranes. nih.govnih.govingentaconnect.com Once inside the cell, the prodrug is cleaved by cellular enzymes to release the active phosphonic acid. nih.govnih.gov

Common prodrug approaches for phosphonates include:

Acyloxyalkyl Esters: This is a widely used strategy where the phosphonate is converted into an ester with an acyloxyalkyl group, such as a pivaloyloxymethyl (POM) ester. nih.gov These esters are generally more stable than their phosphate counterparts and can be cleaved by cellular esterases to release the active drug. nih.gov The table below shows some common acyloxyalkyl ester prodrug moieties.

Prodrug MoietyStructure of MoietyActivating Enzyme
Pivaloyloxymethyl (POM) -CH₂-O-C(O)-C(CH₃)₃Esterases
Isopropyloxycarbonyloxymethyl (POC) -CH₂-O-C(O)-O-CH(CH₃)₂Esterases

Phosphonamidates: In this approach, one or more of the acidic protons of the phosphonate are replaced with an amino acid or another amine-containing moiety. nih.gov These amidates can have improved cell permeability and may be cleaved by phosphoramidases inside the cell. nih.gov A notable example is the ProTide technology, which has been successfully applied to nucleoside phosphonates. bohrium.com

Alkoxyalkyl Esters: These have been investigated as prodrugs for phosphonates like cidofovir, showing promise in improving pharmacokinetic properties. frontiersin.org

The primary goal of these strategies is to transiently neutralize the negative charge of the phosphonate group, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes. researchgate.netnih.govresearchgate.net The choice of promoiety is critical and must be carefully selected to ensure efficient cleavage at the target site and to produce non-toxic byproducts. acs.org

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology and Advanced Composite Materials

The phosphonic acid group is known for its strong binding affinity to metal oxide surfaces. This property makes (4-Phenoxyphenyl)phosphonic acid a prime candidate for the surface modification of nanoparticles and the creation of advanced composite materials. nih.govresearchgate.net The integration of this molecule can enhance the performance and functionality of nanocomposites for various industrial applications. mdpi.comresearchgate.net

Researchers are exploring the use of molecules like this compound to improve the interfacial bonding between the matrix and reinforcement in composite materials. researchgate.net The phenoxyphenyl component can contribute to improved thermal stability and mechanical strength of the resulting composites. researchgate.net Nanocomposites incorporating such functional molecules are being investigated for use in electronic devices, energy storage, and biomedical applications due to their enhanced properties. mdpi.comresearchgate.net

Table 1: Potential Applications of this compound in Nanotechnology

Application Area Potential Role of this compound Desired Outcome
Surface Functionalization of Nanoparticles Covalently bonds to metal oxide nanoparticles (e.g., TiO₂, ZrO₂, Al₂O₃) via the phosphonic acid group. Improved dispersion in polymer matrices, enhanced stability, and tailored surface properties.
High-Performance Polymer Nanocomposites Acts as a coupling agent between inorganic fillers and a polymer matrix. Increased mechanical strength, higher thermal stability, and improved flame retardancy.

| Organic-Inorganic Hybrid Materials | Forms self-assembled monolayers on various substrates. | Creation of materials with novel optical, electronic, or catalytic properties. |

Novel Catalytic Applications and Reaction Design

While specific catalytic applications of this compound are still an emerging area of research, the broader class of phosphonic acids has shown promise in catalysis. They can act as ligands for metal catalysts or as organocatalysts themselves. The design of novel reactions utilizing the unique steric and electronic properties of the phenoxyphenyl group is a key area of interest.

The development of new synthetic methods, such as the use of phosphonylaminium salts for the synthesis of related phosphonate (B1237965) esters and phosphonamidates, opens up possibilities for creating novel catalysts. mdpi.com The synthesis of phosphonic acids with specific linkages, such as a 1,4-perfluorophenylene linkage, highlights the potential for designing tailored catalysts for specific chemical transformations. researchgate.netmdpi.com

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool for predicting the physicochemical properties of materials and guiding experimental work. For this compound, molecular modeling can be used to understand its interactions with different surfaces and biological targets.

Techniques such as restrained molecular dynamics (MD) simulations and thermodynamic integration can be employed to predict the acidity and binding affinities of phosphonic acids. Molecular modeling studies on related compounds, such as diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives, have already been used to elucidate inhibitor-enzyme interactions, demonstrating the power of this approach. nih.govnih.gov This can accelerate the design of new materials and molecules with desired properties.

Table 2: Computational Approaches for this compound Research

Modeling Technique Research Focus Predicted Properties
Density Functional Theory (DFT) Electronic structure and reactivity. Optimized geometry, charge distribution, reaction pathways.
Molecular Dynamics (MD) Simulations Interaction with surfaces and biomolecules. Binding energies, conformational changes, diffusion coefficients.

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity. | Predictive models for inhibitory constants (Ki), bioactivity. |

Exploration of New Biological Targets and Mechanistic Pathways

The structural similarity of phosphonic acids to phosphates suggests their potential as enzyme inhibitors. nih.gov Research on related phosphonic acid derivatives has shown inhibitory activity against enzymes like purple acid phosphatases (PAPs), which are involved in bone metabolism. nih.gov This indicates that this compound could be explored as a potential therapeutic agent for bone-related disorders.

Furthermore, compounds with similar phenyl-linker structures, such as 4-phenylbutyric acid, have been shown to have biological activity, for instance, by being converted to the natural auxin phenylacetic acid in plants. nih.gov This opens up avenues to investigate the metabolic fate and potential biological activities of this compound in various organisms. The directed evolution of biosensors could also be a valuable tool for studying the interactions of such compounds with biological systems. nih.gov

Sustainable Synthesis and Application Development

The development of environmentally friendly and efficient methods for the synthesis of phosphonic acids is a key research goal. nih.gov Traditional methods often involve harsh reagents and multiple steps. Newer methods, such as those utilizing phosphonylaminium salts, aim to provide more direct and sustainable routes to phosphonate derivatives. mdpi.com

The application of this compound in areas such as water treatment, by leveraging its ability to chelate metal ions, or in the development of biodegradable materials, aligns with the principles of green chemistry. nih.gov The use of phosphonic acid-functionalized polymers in applications like dental cements and drug delivery systems also points towards sustainable and biocompatible uses. researchgate.net

Q & A

Q. What are the established synthesis protocols for (4-Phenoxyphenyl)phosphonic acid, and how are its structural features validated?

The synthesis typically involves the Arbuzov reaction or Michaelis-Arbuzov reaction , where trivalent phosphorus compounds react with aryl halides or α,β-unsaturated carbonyl compounds. For example, hydrolysis of diphenyl phosphonate derivatives under acidic conditions (e.g., HCl or HBr) yields phosphonic acid groups . Post-synthesis, characterization employs NMR spectroscopy (confirming aromatic protons and phosphorus environments), IR spectroscopy (identifying P=O and P-OH stretches), and mass spectrometry (validating molecular weight). Purity is assessed via HPLC .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant tissues)?

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass detectors is preferred for sensitivity and specificity. Ion chromatography is effective for distinguishing phosphonic acid from fosetyl derivatives. Laboratories must report Reporting Limits (RLs) (e.g., 0.01–0.2 mg/kg), which vary by region, necessitating cross-validation when comparing datasets . For organic residues, conversion factors (e.g., phosphonic acid to fosetyl equivalence using molecular weight ratios) are applied, but natural sources (e.g., plant metabolism) must be ruled out .

Q. How do the phosphonic acid functional groups influence the compound’s reactivity in aqueous and organic solvents?

The phosphonic acid moiety exhibits strong acidity (pKa ~2–3), enabling salt formation with metals (e.g., Ca²⁺, Cu²⁺) and esterification with alcohols. In aqueous media, it acts as a chelating agent , stabilizing metal ions in coordination complexes. In organic solvents, its reactivity is leveraged for synthesizing phosphonate esters, which are intermediates in drug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphonic acid residue data caused by varying reporting limits and conversion protocols?

Discrepancies arise from inconsistent RLs (e.g., 0.01 vs. 0.1 mg/kg) and molecular weight-based conversions (e.g., fosetyl equivalence). To harmonize

  • Normalize results using standardized RLs (e.g., 0.01 mg/kg).
  • Conduct isotopic labeling to differentiate synthetic vs. endogenous phosphonic acid.
  • Apply multivariate statistics to account for regional lab practices .

Q. What methodologies are used to study this compound’s role in metal-organic frameworks (MOFs)?

The compound’s biphenyl backbone and phosphonic acid groups enable coordination with lanthanides or transition metals (e.g., Cu²⁺) under hydrothermal conditions. Characterization involves:

  • X-ray diffraction (crystal structure analysis).
  • Thermogravimetric analysis (thermal stability).
  • Proton conductivity measurements (for energy applications) .

Q. How does this compound interact with biological systems, and what assays are used to evaluate its bioactivity?

The phosphonic acid group mimics phosphate in enzymes, enabling competitive inhibition studies . Key assays include:

  • Surface Plasmon Resonance (SPR) for binding affinity to viral proteases (e.g., HIV-1).
  • Enzyme kinetics (Km/Vmax changes) to assess inhibition of tyrosine kinases .
  • In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines .

Q. What experimental strategies ensure the stability of this compound under varying pH and temperature conditions?

  • pH-controlled storage : Below pH 3, the compound remains protonated, reducing hydrolysis.
  • Lyophilization for long-term stability in anhydrous environments.
  • Accelerated degradation studies (e.g., 40°C/75% RH for 3 months) with HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.